molecular formula C16H23N3O2 B2481349 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034513-65-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2481349
CAS No.: 2034513-65-8
M. Wt: 289.379
InChI Key: JWWWKGGBGLRKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-derived molecule featuring a furan-2-yl substituent at the 4-position of the pyrazole ring, with methyl groups at the 3- and 5-positions. The ethylpivalamide side chain at the 1-position introduces steric bulk and modulates physicochemical properties such as solubility and metabolic stability. The furan moiety may enhance π-π stacking interactions in biological targets, while the pivalamide group (tert-butylacetamide) contributes to lipophilicity and resistance to enzymatic hydrolysis .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-14(13-7-6-10-21-13)12(2)19(18-11)9-8-17-15(20)16(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWKGGBGLRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C(C)(C)C)C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the pivalamide group: This step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide , three analogous compounds are analyzed below.

N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)-4-pyrimidinyl]-2-(4-methyl-1-piperazinyl)acetamide ()

  • Structural Differences :
    • Core scaffold: Pyrimidine ring (vs. pyrazole in the target compound).
    • Substituents: A piperazinylacetamide group replaces the ethylpivalamide chain.
    • Furan-2-yl group retained but positioned on a pyrimidine ring.
  • Functional Implications: The pyrimidine core may enhance hydrogen-bonding capacity compared to pyrazole. Molecular weight: Higher due to the pyrimidine and piperazine moieties (~484 g/mol vs. ~319 g/mol for the target compound).

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Differences: Core scaffold: Pyrazolo[3,4-d]pyrimidine fused ring system (vs. monocyclic pyrazole). Chromen-4-one (flavone) substituent introduces planar aromaticity and fluorinated groups. Sulfonamide group replaces pivalamide.
  • Functional Implications :
    • The fused pyrazolopyrimidine system may enhance binding to ATP pockets in kinases.
    • Fluorine atoms improve metabolic stability and membrane permeability.
    • Sulfonamide group increases acidity (pKa ~10) compared to the neutral pivalamide.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

  • Structural Differences :
    • Benzamide substituent with isopropyl group (vs. pivalamide).
    • Additional fluorine atom on the benzamide ring.
  • Functional Implications :
    • The isopropyl group reduces steric hindrance compared to the tert-butyl in pivalamide.
    • Fluorine substitution may enhance target selectivity via halogen bonding.

Comparative Data Table

Property Target Compound Compound 2.1 () Compound 2.2 ()
Molecular Weight ~319 g/mol ~484 g/mol ~589 g/mol
Core Scaffold Pyrazole Pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents Furan-2-yl, pivalamide Piperazinylacetamide, furan-2-yl Chromenone, sulfonamide
Lipophilicity (LogP)* High (estimated ~3.5) Moderate (~2.8) Moderate (~3.2)
Solubility (aq.) Low (tert-butyl group) Moderate (piperazine basicity) Low (sulfonamide acidity)
Metabolic Stability High (pivalamide resistance) Moderate High (fluorine substitution)

*Estimated using fragment-based methods.

Research Findings and Trends

  • Target Compound : The pivalamide group confers metabolic stability, as seen in prodrug designs . Its furan-pyrazole core is less common in kinase inhibitors but may offer unique selectivity profiles.
  • Piperazine Derivatives (Compound 2.1) : Piperazine-containing analogs often exhibit improved solubility and CNS penetration, critical for neuroactive targets .
  • Fluorinated Analogs (Compounds 2.2–2.3) : Fluorine atoms enhance bioavailability and target affinity, as demonstrated in kinase inhibitors like imatinib .

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a furan ring, a pyrazole moiety, and an ethyl pivalamide group. Its molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, which contributes to its diverse biological activities. The presence of both furan and pyrazole rings is significant as these structures are often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains and fungi. The compound's structural motifs may enhance its ability to inhibit microbial growth in vitro.
  • Anti-inflammatory Properties : Compounds containing furan and pyrazole rings have shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in glioma cells, suggesting potential applications in cancer therapy .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The furan and pyrazole moieties can interact with enzymes or receptors, modulating their activity.
  • Cell Cycle Modulation : Studies have shown that related compounds induce cell cycle arrest, particularly in the G0/G1 phase, which may contribute to their anticancer efficacy .
  • Molecular Interactions : The compound's unique structure allows for specific binding interactions with biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial and fungal strains
Anti-inflammatoryReduction of inflammation markers in vitro
AnticancerInduction of apoptosis in glioma cell lines

Case Study: Anticancer Activity

A study investigating the effects of a related compound on C6 glioma cells found that it induced significant apoptosis and cell cycle arrest. The IC50 value was determined to be 5.13 µM, demonstrating greater efficacy than standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). Flow cytometry revealed that the compound inhibited the cell cycle by 45.1% in the G0/G1 phase, indicating its potential as an effective treatment for glioma .

Synthesis and Structural Variants

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Preparation of Furan and Pyrazole Intermediates : These are synthesized through cyclization reactions.
  • Coupling Reaction : The intermediates are linked using an ethyl group under catalytic conditions.
  • Final Modification : The pivalamide group is introduced to enhance solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.